molecular formula C21H17NO5S B491526 Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate CAS No. 442553-81-3

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491526
CAS No.: 442553-81-3
M. Wt: 395.4g/mol
InChI Key: DYUBSUDYQXJLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C({21})H({17})NO(_{5})S This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is substituted with a phenylsulfonylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the naphthofuran core, followed by the introduction of the methyl and phenylsulfonylamino groups. Key steps include:

    Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.

    Introduction of the Methyl Group: This is often done via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The phenylsulfonylamino group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride and a base like pyridine.

    Esterification: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The phenylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthofuran core may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Unique due to its naphthofuran core and specific substitution pattern.

    Naphthofuran Derivatives: Compounds with similar core structures but different substituents, such as naphthofuran-2-carboxylates.

    Phenylsulfonylamino Derivatives: Compounds with the phenylsulfonylamino group attached to different aromatic systems.

Uniqueness

This compound stands out due to its specific combination of functional groups and the naphthofuran core, which imparts unique chemical and biological properties not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-13-19(21(23)26-2)17-12-18(15-10-6-7-11-16(15)20(17)27-13)22-28(24,25)14-8-4-3-5-9-14/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUBSUDYQXJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.